Ethylaluminum sesquibromide
Description
Ethylaluminum sesquibromide (EASB), with the empirical formula C₆H₁₅Al₂Br₃, is an organoaluminum compound characterized by a 3:2 ratio of ethyl groups to bromine atoms. It is a highly reactive, pyrophoric liquid that reacts violently with water and air . EASB is primarily utilized as a catalyst or co-catalyst in polymerization and alkylation reactions. For instance, it acts as a promoter in the direct synthesis of organoaluminum compounds when combined with transition metal catalysts like copper(I) iodide . Its reactivity stems from the polarized Al-Br bonds, enabling it to participate in Lewis acid-base interactions and alkyl transfer reactions.
Properties
CAS No. |
12327-99-0 |
|---|---|
Molecular Formula |
ClIn |
Synonyms |
Ethylaluminum sesquibromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organoaluminum Compounds
Ethylaluminum Sesquichloride (EASC)
- Formula : C₆H₁₅Al₂Cl₃
- Physical Properties :
- Applications :
- Key Difference : EASC is more thermally stable than EASB, with a higher boiling point (114–116°C vs. ~165°C for methylaluminum sesquibromide) .
Ethylaluminum Dichloride (EtAlCl₂)
- Formula : C₂H₅AlCl₂
- Physical Properties :
- Applications :
- Key Difference : EtAlCl₂ has a higher flammability risk (NFPA 4) compared to EASB and EASC .
Mthis compound (MASB)
- Formula : C₃H₉Al₂Br₃
- Physical Properties :
- Applications: Limited use in specialized alkylation reactions due to methyl group steric hindrance.
- Key Difference : MASB’s methyl groups reduce its reactivity in alkyl transfer compared to ethyl-containing analogs like EASB .
Comparative Data Tables
Market and Regulatory Insights
Q & A
Q. What are the established synthesis methods for ethylaluminum sesquibromide, and how do reaction conditions influence yield?
this compound is typically synthesized via ultrasonic irradiation of ethyl bromide, aluminum, and magnesium powders at room temperature . Alternative methods involve reacting triethylaluminum with bromine or using Lewis acid catalysts like ethylaluminum sesquichloride in hydrocarbon solvents . Key variables affecting yield include:
- Solvent choice (e.g., diethyl ether enhances intermediate stability).
- Molar ratios (stoichiometric excess of alkyl halides improves conversion).
- Ultrasound frequency (higher frequencies reduce reaction time by 30–40%) .
Table 1: Synthesis Methods Comparison
| Method | Yield (%) | Purity (%) | Key Condition | Source |
|---|---|---|---|---|
| Ultrasonic irradiation | 82 | 98 | RT, diethyl ether | |
| Lewis acid catalysis | 75–90 | 95 | Hydrocarbon solvent, 50°C |
Q. Which characterization techniques are most effective for verifying this compound purity and structure?
- NMR spectroscopy : and NMR identify Al-Br bonding environments and alkyl group coordination .
- Elemental analysis : Confirms Br/Al ratios (theoretical for sesquibromide: 1.5 Br per Al).
- Thermogravimetric analysis (TGA) : Validates thermal stability up to 165°C (boiling point) .
Q. What safety protocols are critical when handling this compound?
- Hazard profile : NFPA-704 ratings: Health 3, Flammability 3, Reactivity 3. Violent reactions occur with water, releasing flammable gases (e.g., ethane) .
- Mitigation strategies :
- Use inert atmosphere (argon/glovebox) for storage and reactions.
- Avoid protic solvents; pre-dry glassware to <10 ppm moisture.
Q. How does this compound’s reactivity compare to its chloride analogs in organometallic reactions?
Bromide derivatives exhibit higher Lewis acidity than chlorides due to weaker Al-Br bonds, enhancing their efficacy in polymerization initiators and cross-coupling reactions. For example, this compound achieves 90% yield in triethylborane synthesis vs. 75% for sesquichloride .
Q. What are the key physical properties influencing its experimental applications?
Table 2: Critical Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling point | 165°C | |
| Freezing point | -23.8°C | |
| Solubility | Hydrocarbons, ethers | |
| Hazard reactivity | Explosive with water |
Advanced Research Questions
Q. How can computational modeling elucidate the structure-reactivity relationship of this compound?
Density functional theory (DFT) simulations reveal that the bridging Br atoms in [EtAl(μ-Br)AlEt] clusters lower activation barriers in ethylene insertion reactions by 15–20 kcal/mol compared to monomeric species . Validate models using experimental crystallographic data (if available) and IR/Raman spectra .
Q. What strategies resolve contradictions in reported boiling points (e.g., 165°C vs. 194°C in analogs)?
Discrepancies arise from impurities or measurement techniques (e.g., dynamic vs. static boiling point methods). Reproduce results using:
Q. How does this compound enhance catalytic efficiency in Mizoroki-Heck-type reactions?
As a co-catalyst, it stabilizes rhodium intermediates via σ-donation from Al-Br bonds, increasing turnover frequency (TOF) by 3× in styrene derivatives synthesis. Optimize by adjusting Al/Rh molar ratios (3:1 recommended) .
Q. What experimental designs minimize side reactions during its use in polymer chemistry?
Q. How can researchers ensure reproducibility of this compound synthesis across labs?
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